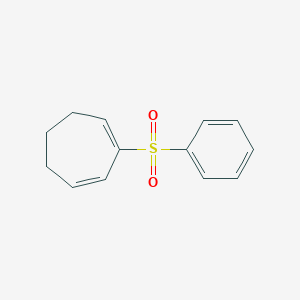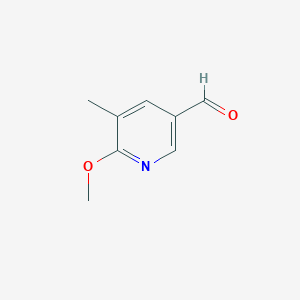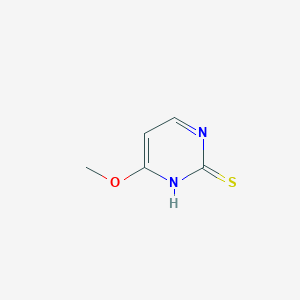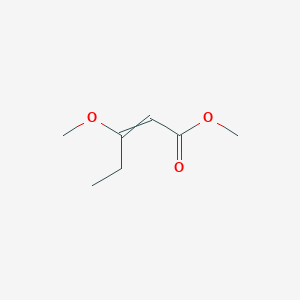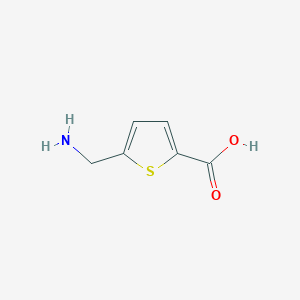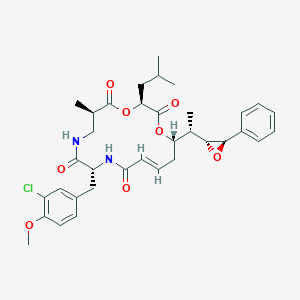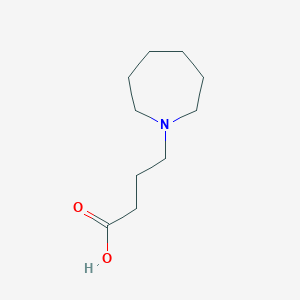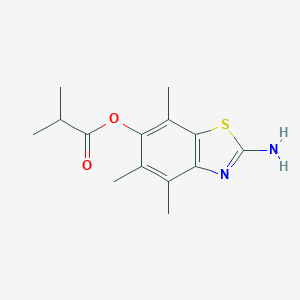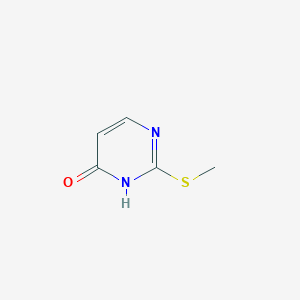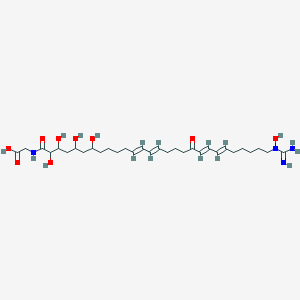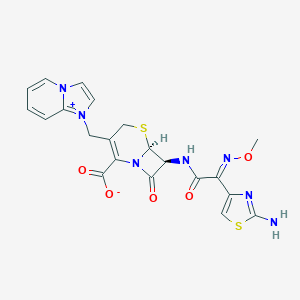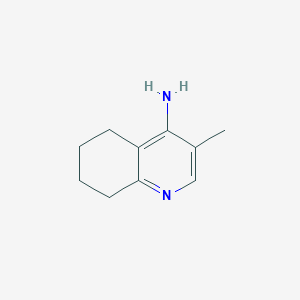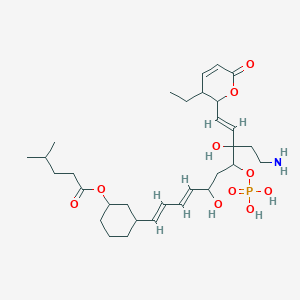
Phoslactomycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phoslactomycin D is a natural product that was first isolated from Streptomyces sp. MK929-43F1. It is a unique molecule that has gained significant attention from researchers due to its potential therapeutic applications. Phoslactomycin D is a cyclic depsipeptide that has been shown to possess potent anticancer and antifungal activities.
Scientific Research Applications
Synthesis and Chemical Properties
Phoslactomycin D, along with its analogs like Phoslactomycin B, has been a focal point in the field of chemical synthesis due to its complex structure and potential biological activities. Shibahara et al. (2009) achieved the total synthesis of (+)-Phoslactomycin B, showcasing the compound's potent and selective inhibition properties against protein phosphatase. The synthesis was performed through a highly enantio- and stereoselective approach, paving the way for the preparation of all possible isomers of the compound (Shibahara et al., 2009). Similarly, Sarkar et al. (2009) developed a general methodology applicable for the synthesis of the Phoslactomycin family, highlighting the compound's role as a potent and selective protein phosphatase inhibitor (Sarkar et al., 2009).
Biosynthesis and Regulation
The biosynthesis of Phoslactomycins (PLMs), including Phoslactomycin D, involves complex polyketide pathways. Chen et al. (2012) identified the PLMs biosynthetic gene clusters in Streptomyces platensis, revealing the role of PnR1 and PnR2 as positive regulators of PLMs biosynthesis. This discovery provides insights into the gene transcription mechanisms and regulatory aspects of PLMs production, contributing to the understanding of its synthesis and potential for large-scale production (Chen et al., 2012).
properties
CAS RN |
122856-28-4 |
|---|---|
Product Name |
Phoslactomycin D |
Molecular Formula |
C31H50NO10P |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylpentanoate |
InChI |
InChI=1S/C31H50NO10P/c1-4-24-13-15-30(35)41-27(24)16-17-31(36,18-19-32)28(42-43(37,38)39)21-25(33)10-6-5-8-23-9-7-11-26(20-23)40-29(34)14-12-22(2)3/h5-6,8,10,13,15-17,22-28,33,36H,4,7,9,11-12,14,18-21,32H2,1-3H3,(H2,37,38,39)/b8-5+,10-6+,17-16+ |
InChI Key |
AAYSLXZWMOLRDM-NAOUFDFXSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
synonyms |
phoslactomycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
